molecular formula C18H16O5 B1196754 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one CAS No. 67858-30-4

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B1196754
CAS No.: 67858-30-4
M. Wt: 312.3 g/mol
InChI Key: QCXAJQVDUHKDEL-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound features a chromen-4-one core structure with a 3,4,5-trimethoxyphenyl group attached, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate chromone derivatives under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be compared with other flavonoids and methoxyphenyl derivatives:

Biological Activity

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, antioxidant, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a chromone framework substituted with a 3,4,5-trimethoxyphenyl group. This structural configuration is crucial for its biological activity, as the presence of methoxy groups can influence the compound's interaction with biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

ActivityCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound45% at 50 µM75% at 50 µM

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .

2. Antibacterial Activity

The antibacterial efficacy of the compound has been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

The results show that the compound exhibits notable activity against Gram-positive bacteria compared to Gram-negative strains .

3. Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's profile. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated a strong ability to neutralize free radicals:

Concentration (µg/mL)% Scavenging Activity
1030%
5065%
10085%

This indicates that higher concentrations lead to increased scavenging activity, positioning it as a potential candidate for oxidative stress-related conditions .

4. Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values illustrate the compound's potential as an anticancer agent:

Cell LineIC50 (µM)
MCF-725
HeLa30

These results suggest that the compound can inhibit cancer cell proliferation effectively .

Case Studies

A study conducted by Assirey et al. evaluated several flavonoid derivatives and their structure-activity relationships (SAR). The findings indicated that modifications in the chromone structure significantly influenced biological activity. Specifically, compounds with multiple methoxy substitutions exhibited enhanced anti-inflammatory and antibacterial properties compared to their unsubstituted counterparts .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXAJQVDUHKDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218099
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67858-30-4
Record name 3′,4′,5′-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67858-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5'-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4',5'-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one derivatives influence their anti-tumor activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the biological activity of these compounds. While specific SAR data for all derivatives is not provided in the provided research, the variation in anti-tumor activity observed across different derivatives highlights the importance of structural features. For instance, compound 15, bearing a benzimidazole group linked by a propoxy chain to the chromenone core, exhibited significant antiproliferative activity against various cancer cell lines []. In contrast, EDACO, with a distinct (E)-3-(2-(4-(3-(2,4-dimethoxyphenyl)acryloyl)phenoxy)ethoxy) substituent at the 3-position of the chromenone ring, demonstrated inhibitory effects on osteoclast differentiation []. These findings suggest that modifications to the core structure, particularly at the 3-position, can significantly impact the biological activity and target selectivity of these compounds.

Q2: What in vitro and in vivo studies have been conducted on these compounds?

A3: Various in vitro studies have been conducted to evaluate the anti-tumor potential of this compound derivatives. These include cytotoxicity assays against several human cancer cell lines (MGC-803, MCF-7, HepG-2) and a mouse gastric cancer cell line (MFC) [, ]. Flow cytometry analysis has been used to investigate cell cycle arrest and apoptosis induction in MFC cells treated with compound 15 []. Furthermore, compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) demonstrated telomerase inhibitory activity in vitro and showed promising results in improving pathological changes in a rat hepatic tumor model in vivo []. Similarly, S4-2-2 inhibited tumor growth in immunodeficient mice implanted with A549 cells []. These in vivo studies provide preliminary evidence for the potential therapeutic benefits of these compounds.

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